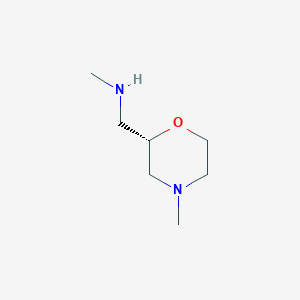![molecular formula C10H16O4S B13745765 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid CAS No. 46365-05-3](/img/structure/B13745765.png)
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is a bicyclic compound with a unique structure that includes a sulfonic acid group. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications. Its molecular formula is C10H16O4S, and it has a molecular weight of 232.297 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, often derived from readily available precursors such as camphor or its derivatives.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonate esters or amides.
Applications De Recherche Scientifique
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxo group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
7-Oxabicyclo[2.2.1]heptane: Lacks the oxo and sulfonic acid groups, making it less reactive.
Uniqueness
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is unique due to the presence of both the oxo and sulfonic acid groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
46365-05-3 |
|---|---|
Formule moléculaire |
C10H16O4S |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
Clé InChI |
LKTRVKICUSKZGA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
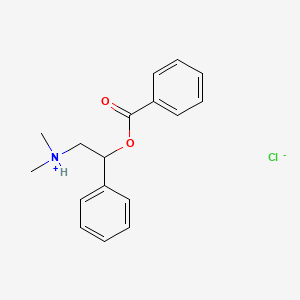

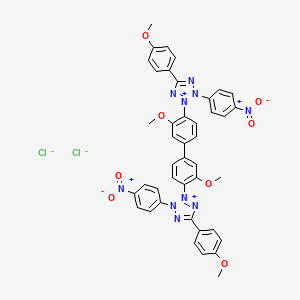

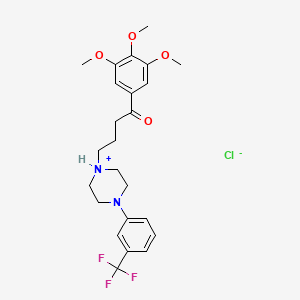
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
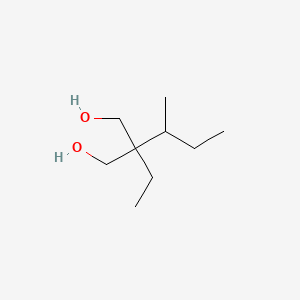
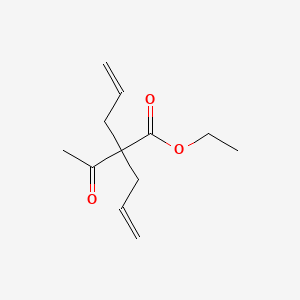
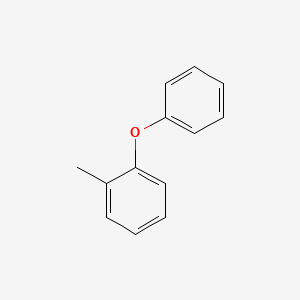
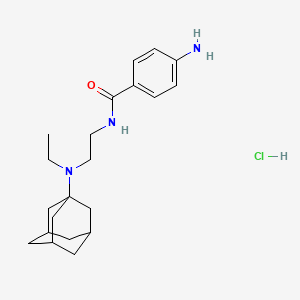
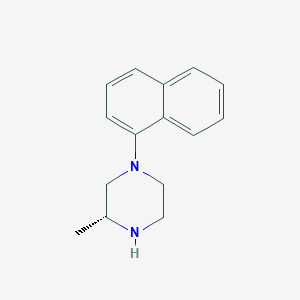
![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)
